molecular formula C11H17NO5 B166516 (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate CAS No. 128811-48-3

(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B166516
CAS RN: 128811-48-3
M. Wt: 243.26 g/mol
InChI Key: FNTAOUUEQHKLIU-SSDOTTSWSA-N
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Description

“®-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 128811-48-3 . It has a molecular weight of 243.26 and its molecular formula is C11H17NO5 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 361.6±35.0 °C at 760 mmHg , and it has a melting point of 68-69ºC . The flash point of the compound is 172.5±25.9 °C .

Scientific Research Applications

Parallel Solution-phase Synthesis

The compound "(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate" has been used in parallel solution-phase synthesis to create a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. This method offers a high-yield approach to synthesizing pyroglutamic acid derivatives, highlighting the compound's versatility in generating a diverse range of synthetic intermediates (Svete et al., 2010).

Supramolecular Arrangement and Weak Intermolecular Interactions

The study of substituted oxopyrrolidine analogues, including "this compound," has shown that these compounds can form diverse supramolecular assemblies influenced by weak intermolecular interactions such as CH⋯O/CH⋯π/H⋯H. Even without a hydrogen bond donor and acceptor system, the bulky substitutions on these scaffolds enable the formation of intricate supramolecular structures, providing insights into the design of new materials and molecular architectures (Samipillai et al., 2016).

Antibacterial Agents and Synthesis of Nociceptin Antagonists

Derivatives of "this compound" have been explored as intermediates in the synthesis of compounds with potential antibacterial and antithrombin activities. For instance, fluoronaphthyridines with modifications involving the cycloalkylamino group attached to a pyrrolidine derivative showed promising antibacterial properties (Bouzard et al., 1992). Similarly, enantiomerically pure pyrrolidine derivatives synthesized from the compound were investigated for their potential antithrombin activity, demonstrating the compound's utility in medicinal chemistry research (Ayan et al., 2013).

Enantioselective Synthesis and Molecular Docking Studies

The compound's derivatives have also been used in enantioselective synthesis and molecular docking studies, indicating their significance in developing pharmaceuticals with specific chiral configurations. This includes the efficient and practical asymmetric synthesis of related piperidine dicarboxylates as intermediates for nociceptin antagonists, underscoring the importance of chirality in drug development (Jona et al., 2009).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTAOUUEQHKLIU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460558
Record name 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128811-48-3
Record name 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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